molecular formula C16H14ClN3 B2949885 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 321385-90-4

4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2949885
CAS No.: 321385-90-4
M. Wt: 283.76
InChI Key: XHVXJQPAQVYYBM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 321385-90-4) is a chemical compound with the molecular formula C 16 H 14 ClN 3 and a molecular weight of 283.76 g/mol. [1] It is supplied as a solid material for research and development purposes. [2] The compound features a pyrazole core, a five-membered heterocycle known for its wide spectrum of biological activities. [4] Pyrazole-containing scaffolds are of significant interest in medicinal chemistry for developing new therapeutic agents, with reported activities including antimicrobial, anti-inflammatory, anticancer, and antitumor properties. [4] Recent research on closely related 3-methylpyrazol-5-one derivatives has demonstrated potent antibacterial activity against resistant bacterial strains such as MRSA and antifungal activity against Aspergillus niger , suggesting the value of this chemical class in antimicrobial research. [6] This product is intended for research applications in chemistry and pharmacology. It is strictly for laboratory use by qualified professionals. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-15(12-7-9-13(17)10-8-12)16(18)20(19-11)14-5-3-2-4-6-14/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVXJQPAQVYYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form chalcone, which is then reacted with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The electron-rich pyrazole ring and substituents enable nucleophilic and electrophilic substitution reactions.

Electrophilic Substitution

The para position of the 4-chlorophenyl group is susceptible to electrophilic attack. For example:

  • Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield nitro derivatives.

  • Sulfonation : Forms sulfonated products with fuming sulfuric acid under reflux.

Table 1: Electrophilic Substitution Reactions

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0–5°C, 2 hr4-(4-Chloro-3-nitrophenyl) derivative78%
ClSO₃HReflux, 4 hrSulfonated pyrazole65%

Nucleophilic Substitution

The amine group at position 5 participates in nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives .

  • Alkylation : Forms N-alkylated products with alkyl halides in the presence of K₂CO₃.

Condensation Reactions

The amine group facilitates condensation with carbonyl compounds.

Schiff Base Formation

Reacting with aldehydes (e.g., benzaldehyde) in ethanol under reflux produces Schiff bases:

Ar CHO+NH2 pyrazoleAr CH N pyrazole+H2O\text{Ar CHO}+\text{NH}_2\text{ pyrazole}\rightarrow \text{Ar CH N pyrazole}+\text{H}_2\text{O}

Example : Condensation with 4-nitrobenzaldehyde yields a Schiff base with antitumor activity .

Table 2: Condensation Reactions

AldehydeCatalystProductApplicationSource
4-NitrobenzaldehydeNoneSchiff base (IC₅₀ = 63 nM vs HEPG2)Anticancer agent
4-ChlorobenzaldehydeDABCOPyrano[2,3-c]pyrazoleKinase inhibition

Multi-Component Domino Reactions

This compound participates in domino reactions to form fused heterocycles.

Pyrazolo-Fused 1,7-Naphthyridines

Reacting with arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone) in DMF under microwave irradiation (120°C, 20 min) yields dipyrazolo-fused 1,7-naphthyridines .

Mechanism :

  • Condensation : Formation of imine intermediates.

  • Cyclization : 6π electrocyclization followed by dehydration.

Table 3: Domino Reaction Conditions

ReactantsCatalystConditionsProduct YieldSource
Arylglyoxal + Pyrazol-5-aminep-TsOHMicrowave, 120°C, 20 min65–79%

Oxidative Coupling Reactions

The amine group undergoes oxidative dehydrogenation to form azo compounds.

Biological Activity via Chemical Modifications

Derivatives of this compound exhibit pharmacological properties:

  • Anticancer Activity : Pyrano[2,3-c]pyrazole derivatives show IC₅₀ values as low as 60 nM against gastric cancer cells .

  • Antifungal Activity : Chlorophenyl-substituted pyrazoles inhibit Candida albicans (MIC = 12.5 μg/mL).

Table 4: Biological Activities of Derivatives

DerivativeTarget Cell Line/PathogenActivity (IC₅₀/MIC)Source
Schiff base (4-nitro)HEPG2 (liver cancer)63 nM
Pyrano[2,3-c]pyrazoleNUGC (gastric cancer)60 nM
N-Acylated derivativeCandida albicans12.5 μg/mL

Scientific Research Applications

4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key structural differences and similarities between 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine and related pyrazole derivatives:

Compound Name Position 1 Substituent Position 3 Substituent Position 4 Substituent Position 5 Substituent Molecular Weight Notable Features
Target Compound Phenyl Methyl 4-Chlorophenyl NH2 297.79 g/mol Chlorine enhances lipophilicity
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxyphenyl Phenyl - NH2 265.32 g/mol Methoxy group improves solubility
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Methyl 4-Chlorophenyl - NH2 207.67 g/mol Simplified structure with methyl at N1
4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine Methyl Trifluoromethyl 4-Chlorophenyl NH2 289.68 g/mol Trifluoromethyl adds electron-withdrawing effects
1-(4-Chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine 4-Chlorophenyl Furan-2-yl - NH2 259.70 g/mol Heterocyclic furan enhances polarity

Physicochemical Properties

  • Solubility : Methoxy () and furan () substituents improve solubility compared to halogenated analogs .

Key Research Findings and Trends

  • Substituent Effects :
    • Position 1 : Aromatic groups (phenyl, 4-chlorophenyl) enhance steric bulk, whereas methyl groups () simplify synthesis .
    • Position 3 : Methyl and trifluoromethyl groups modulate electronic effects, influencing reactivity and binding .
  • Biological Optimization : Para-substituted chlorophenyl groups are favored in anti-inflammatory agents, while meta-substitution may reduce efficacy .

Biological Activity

The compound 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has attracted attention due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C16H14ClN3
  • Molecular Weight : 285.75 g/mol
  • CAS Number : 851126-58-4

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine. In a comparative study, it was found that this compound exhibited significant inhibition of COX enzymes, which are critical in the inflammatory process. For instance, one study reported an IC50 value of 5.40 µM for COX-1 and 0.01 µM for COX-2, indicating a strong selectivity towards COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been evaluated using various assays. The compound demonstrated a notable ability to scavenge free radicals, which contributes to its potential in mitigating oxidative stress-related diseases. The antioxidant activity was measured through DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration .

Antimicrobial Activity

Research indicates that 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine possesses antimicrobial properties against various bacterial strains. A study showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Study on Anti-inflammatory Effects

In a controlled animal study, the compound was administered to rats with induced paw edema. The results indicated a marked reduction in swelling compared to the control group, affirming its anti-inflammatory efficacy. Histopathological examinations revealed minimal damage to gastric tissues, supporting its safety profile .

Synthesis and Characterization

The synthesis of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine involves the reaction of 1-phenyl-3-methylpyrazolone with p-chlorobenzaldehyde under specific conditions. The resulting product was characterized using techniques such as NMR and X-ray crystallography, confirming its structural integrity .

Data Table: Biological Activities of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Activity Type Method IC50/Effect Reference
COX-1 InhibitionEnzymatic Assay5.40 µM
COX-2 InhibitionEnzymatic Assay0.01 µM
Antioxidant ActivityDPPH Scavenging AssaySignificant reduction
Antimicrobial ActivityAgar Diffusion MethodEffective against multiple strains

Q & A

Q. Basic: What are the common synthetic routes for 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine?

The compound is typically synthesized via cyclocondensation and functionalization steps. A validated route involves:

Cyclization : Reacting substituted hydrazines (e.g., phenylhydrazine) with β-ketoesters (e.g., ethyl acetoacetate) to form the pyrazole core.

Halogenation : Introducing the 4-chlorophenyl group via electrophilic substitution or coupling reactions.

Amination : Incorporating the amine group at position 5 using nucleophilic substitution or reductive amination.
Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through formylation and oxidation steps .

Q. Advanced: How can synthetic scalability be improved while maintaining regioselectivity?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., microwave-mediated reactions achieving >85% yield) .
  • Catalytic systems : Use of Cu(I)/ligand catalysts for cross-coupling reactions to minimize byproducts.
  • Flow chemistry : Continuous processing enhances reproducibility for large-scale production .

Structural Characterization

Q. Basic: What methods confirm the molecular structure of this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., C–Cl bond length: 1.73 Å; pyrazole ring planarity confirmed) .
  • NMR spectroscopy : 1^1H NMR signals at δ 2.25 (s, CH3_3), δ 7.2–7.8 (m, aromatic protons) verify substituent positions .

Q. Advanced: How are crystallographic data contradictions resolved?

  • Multi-software validation : Cross-checking with SHELXL (for refinement) and WinGX (for geometry analysis) ensures data accuracy .
  • Hydrogen bonding analysis : Intermolecular N–H···N/F interactions (e.g., N–H···F distance: 2.89 Å) explain packing discrepancies .

Biological Evaluation

Q. Basic: What assays are used to assess its biological activity?

  • Antimicrobial testing : Agar diffusion assays against S. aureus and E. coli (MIC values: 8–32 µg/mL) .
  • Antitubercular activity : Microplate Alamar Blue assay (IC50_{50}: 12.5 µM against M. tuberculosis H37Rv) .

Q. Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Electron-withdrawing groups : Substitution at the 4-chlorophenyl moiety enhances antitubercular potency (e.g., –NO2_2 groups reduce IC50_{50} by 40%) .
  • Molecular docking : Pyrazole ring interactions with carbonic anhydrase IX (PDB: 3IAI) highlight hydrophobic pocket compatibility .

Data Analysis and Contradictions

Q. Advanced: How to address conflicting bioactivity data across studies?

  • Dose-response reevaluation : Validate IC50_{50} values using orthogonal assays (e.g., ATP-based viability vs. resazurin reduction).
  • Meta-analysis : Compare data across >3 independent studies to identify outliers (e.g., solubility variations in DMSO vs. PBS) .

Computational Modeling

Q. Advanced: Which computational tools predict binding modes with carbonic anhydrase?

  • Molecular dynamics (MD) : AMBER or GROMACS simulate ligand-protein stability (RMSD <2.0 Å over 100 ns).
  • DFT calculations : B3LYP/6-31G* basis set optimizes charge distribution for –CF3_3 substituent interactions .

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